8-(Boryloxy)-2-(2-chlorostyryl)quinoline
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Overview
Description
“8-(Boryloxy)-2-(2-chlorostyryl)quinoline” is a synthetic organic compound that features a quinoline core substituted with boryloxy and chlorostyryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-(Boryloxy)-2-(2-chlorostyryl)quinoline” typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Introduction of the Chlorostyryl Group: This can be achieved via a Heck reaction, where a chlorostyrene derivative is coupled with the quinoline core.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions might target the chlorostyryl group, converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Palladium catalysts and organoboron reagents for Suzuki-Miyaura coupling.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Saturated quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound might serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors or light-emitting diodes (LEDs).
Biology and Medicine
Drug Development: Potential as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Use in the development of fluorescent probes for biological imaging.
Industry
Chemical Synthesis: Intermediate in the synthesis of more complex molecules.
Materials: Component in the manufacture of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action would depend on the specific application:
Catalysis: The compound might coordinate with metal centers, facilitating various catalytic cycles.
Biological Activity: Interaction with specific molecular targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its metal-chelating properties.
2-Styrylquinoline: Similar structure but lacks the boryloxy group.
Borylated Aromatics: Compounds with boron-containing functional groups.
Properties
Molecular Formula |
C17H11BClNO |
---|---|
Molecular Weight |
291.5 g/mol |
InChI |
InChI=1S/C17H11BClNO/c18-21-16-7-3-5-13-9-11-14(20-17(13)16)10-8-12-4-1-2-6-15(12)19/h1-11H/b10-8+ |
InChI Key |
LVAUTYXUSUSBAO-CSKARUKUSA-N |
Isomeric SMILES |
[B]OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=CC=C3Cl |
Canonical SMILES |
[B]OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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